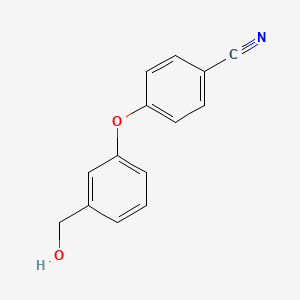

4-(3-(Hydroxymethyl)phenoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

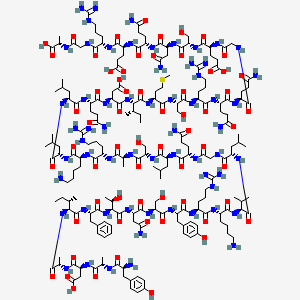

“4-(3-(Hydroxymethyl)phenoxy)benzonitrile” is a chemical compound with the molecular formula C14H11NO2 . It has a molecular weight of 225.25 and is also known by its IUPAC name "3-[4-(hydroxymethyl)phenoxy]benzonitrile" .

Synthesis Analysis

The synthesis of “4-(3-(Hydroxymethyl)phenoxy)benzonitrile” can be achieved from “4-(3-Formylphenoxy)benzonitrile” (CAS: 90178-72-6) . Another method involves the hydrosilylation reaction in the presence of an Fe complex Bu4N[Fe(CO)3(NO)] catalyst .Molecular Structure Analysis

The InChI code for “4-(3-(Hydroxymethyl)phenoxy)benzonitrile” is "1S/C14H11NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,16H,10H2" . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“4-(3-(Hydroxymethyl)phenoxy)benzonitrile” has a melting point of 57 - 59°C and a predicted boiling point of 407.1±35.0 °C . Its predicted density is 1.25±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications

Regiocontrol in Cycloadditions

A study by Kanemasa et al. (1992) demonstrated the regiocontrol of nitrile oxide cycloadditions to allyl alcohols using benzonitrile oxide. This reaction is significantly accelerated by magnesium alkoxide, leading to the exclusive production of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline, showcasing the compound's utility in synthesizing substituted isoxazolines with potential applications in medicinal and agricultural chemistry Kanemasa, Nishiuchi, & Wada, 1992.

Hydroxylation Studies

Eberhardt's research in 1977 explored the radiation-induced hydroxylation of benzonitrile among other compounds, revealing the role of metal ions in the conversion process. This study provides insights into the mechanisms of aromatic hydroxylation, with implications for understanding the environmental fate of chemical compounds and their transformation Eberhardt, 1977.

Stable Phenoxy Radicals

Research by Chiang, Upasani, and Swirczewski (1994) on stable phenoxyl radicals, including modifications to enhance stabilization and spin interactions, highlights the potential of such compounds in developing organic magnetic materials. This area of research could lead to advancements in materials science, particularly in the design of novel organic magnetic materials Chiang, Upasani, & Swirczewski, 1994.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

4-[3-(hydroxymethyl)phenoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMHBWLXFTWTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Hydroxymethyl)phenoxy)benzonitrile | |

CAS RN |

888967-63-3 |

Source

|

| Record name | 4-(3-(Hydroxymethyl)phenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888967633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KRH5G3UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)

![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)

![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)